molecular formula C4H12Br2N2 B078433 N,N-Dimethyl-(2-bromoethyl)hydrazinium CAS No. 14652-09-6

N,N-Dimethyl-(2-bromoethyl)hydrazinium

Cat. No. B078433
CAS RN: 14652-09-6
M. Wt: 247.96 g/mol
InChI Key: METIGIXCFPEQNM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-(2-bromoethyl)hydrazinium (DBH) is a chemical compound that has been used in scientific research for various applications. It is a hydrazine derivative that has been synthesized through different methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

N,N-Dimethyl-(2-bromoethyl)hydrazinium has been used in scientific research for various applications, including the study of enzyme inhibition, DNA cleavage, and anticancer activity. It has also been used as a reagent in the synthesis of other compounds, such as pyrazoles and pyrazolines. N,N-Dimethyl-(2-bromoethyl)hydrazinium has shown promising results in the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. It has also shown DNA cleavage activity, which could be useful in cancer treatment.

Mechanism Of Action

The mechanism of action of N,N-Dimethyl-(2-bromoethyl)hydrazinium is not fully understood, but it is believed to act as a nucleophile and form a covalent bond with the target molecule. This covalent bond formation can lead to enzyme inhibition or DNA cleavage, depending on the target molecule.

Biochemical And Physiological Effects

N,N-Dimethyl-(2-bromoethyl)hydrazinium has been shown to have various biochemical and physiological effects, including enzyme inhibition, DNA cleavage, and anticancer activity. It has also been reported to have antioxidant and anti-inflammatory properties. However, further studies are needed to fully understand its effects and potential therapeutic applications.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-(2-bromoethyl)hydrazinium has several advantages for lab experiments, including its high yield and easy synthesis. It is also a versatile compound that can be used in various applications. However, its toxic and explosive nature requires careful handling and storage. Additionally, its mechanism of action is not fully understood, which limits its use in certain applications.

Future Directions

There are several future directions for the study of N,N-Dimethyl-(2-bromoethyl)hydrazinium, including the exploration of its potential therapeutic applications in neurodegenerative diseases and cancer treatment. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, the synthesis of new derivatives of N,N-Dimethyl-(2-bromoethyl)hydrazinium could lead to the discovery of compounds with improved properties and applications.

Synthesis Methods

N,N-Dimethyl-(2-bromoethyl)hydrazinium can be synthesized through different methods, including the reaction of hydrazine hydrate with 2-bromoethanol and the reaction of hydrazine hydrate with 2-bromoethylamine hydrobromide. The latter method has been reported to have a higher yield of N,N-Dimethyl-(2-bromoethyl)hydrazinium. The synthesis of N,N-Dimethyl-(2-bromoethyl)hydrazinium requires careful handling due to its toxic and explosive nature.

properties

CAS RN

14652-09-6

Product Name

N,N-Dimethyl-(2-bromoethyl)hydrazinium

Molecular Formula

C4H12Br2N2

Molecular Weight

247.96 g/mol

IUPAC Name

amino-(2-bromoethyl)-dimethylazanium;bromide

InChI

InChI=1S/C4H12BrN2.BrH/c1-7(2,6)4-3-5;/h3-4,6H2,1-2H3;1H/q+1;/p-1

InChI Key

METIGIXCFPEQNM-UHFFFAOYSA-M

SMILES

C[N+](C)(CCBr)N.[Br-]

Canonical SMILES

C[N+](C)(CCBr)N.[Br-]

synonyms

N,N-dimethyl-(2-bromoethyl)hydrazinium
N,N-dimethyl-(2-bromoethyl)hydrazinium bromide

Origin of Product

United States

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